9-[4-(Methylsulfanyl)phenyl]phenanthrene
Description
9-[4-(Methylsulfanyl)phenyl]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a phenanthrene backbone substituted at the 9-position with a 4-(methylsulfanyl)phenyl group. The methylsulfanyl (–SCH₃) substituent is an electron-donating group, which significantly influences the compound’s electronic and photophysical properties. This structural motif enhances absorption in the visible spectrum and improves performance in applications such as photopolymerization and materials science . The compound’s unique combination of a rigid phenanthrene core and a sulfur-containing substituent makes it a subject of interest in organic electronics and photoinitiating systems .
Properties
CAS No. |
60253-26-1 |
|---|---|
Molecular Formula |
C21H16S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
9-(4-methylsulfanylphenyl)phenanthrene |
InChI |
InChI=1S/C21H16S/c1-22-17-12-10-15(11-13-17)21-14-16-6-2-3-7-18(16)19-8-4-5-9-20(19)21/h2-14H,1H3 |
InChI Key |
JNUYNTIZDYFBOG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(Methylsulfanyl)phenyl]phenanthrene typically involves the following steps:
Starting Materials: The synthesis begins with phenanthrene and 4-(methylsulfanyl)benzene.
Reaction Conditions: The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst and specific solvents.
Reaction Steps: The process may involve electrophilic aromatic substitution, where the phenyl group is introduced to the phenanthrene core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9-[4-(Methylsulfanyl)phenyl]phenanthrene can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the methylsulfanyl group.
Substitution: Electrophilic aromatic substitution can occur at different positions on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sulfuric acid or nitric acid can facilitate electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methylsulfanyl derivatives.
Substitution: Various substituted phenanthrene derivatives.
Scientific Research Applications
9-[4-(Methylsulfanyl)phenyl]phenanthrene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 9-[4-(Methylsulfanyl)phenyl]phenanthrene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and signal transduction.
Comparison with Similar Compounds
Key Findings :
- Substituent Effects: FEN-SCH₃, FEN-CN, and FEN-C₆H₅ exhibit extended absorption into the visible range (up to 420 nm), attributed to the conjugation-enhancing effects of their substituents. The –SCH₃ group in FEN-SCH₃ acts as an electron donor, stabilizing excited states and improving light-harvesting efficiency .
- Photopolymerization Performance: In two-component photoinitiating systems, anthracene derivatives like ANT-SCH₃ (9-[(E)-2-[4-(methylsulfanyl)phenyl]ethenyl]anthracene) achieve higher monomer conversion rates (62%) than phenanthrene analogs. However, FEN-SCH₃ and FEN-C₆H₅ still demonstrate competitive conversion rates (~60%), highlighting their utility in 3D printing resins .
Comparison with Anthracene Derivatives
Anthracene-based analogs provide a critical benchmark due to their structural similarity and widespread use in optoelectronics (Table 2):
| Compound | Core Structure | Substituent | Absorption λmax (nm) | Molar Extinction Coefficient (dm³mol⁻¹cm⁻¹) |
|---|---|---|---|---|
| ANT-SCH₃ | Anthracene | 4-(Methylsulfanyl)phenyl | 389 | 17,527 |
| FEN-SCH₃ | Phenanthrene | 4-(Methylsulfanyl)phenyl | 420 | Not explicitly reported† |
Key Findings :
- Absorption Range : FEN-SCH₃ absorbs at longer wavelengths (420 nm) than ANT-SCH₃ (389 nm), making it more suitable for applications requiring visible-light activation .
- Molar Extinction Coefficient : ANT-SCH₃ has a significantly higher molar extinction coefficient (17,527 vs. ~11,276 dm³mol⁻¹cm⁻¹ for other derivatives), suggesting superior light absorption per molecule .
Reactivity and Stability
The methylsulfanyl group in FEN-SCH₃ imparts distinct reactivity compared to other sulfur-containing analogs:
- Comparison with Sulfonyl/Mercapto Derivatives : Unlike sulfonyl (–SO₂–) or mercapto (–SH) groups, –SCH₃ provides a balance of electron donation and chemical stability, reducing susceptibility to oxidative degradation .
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